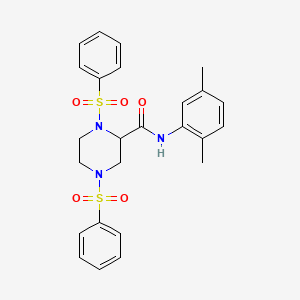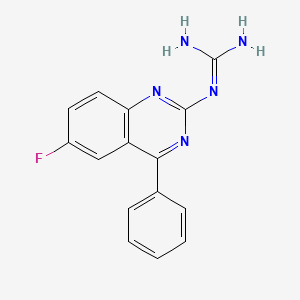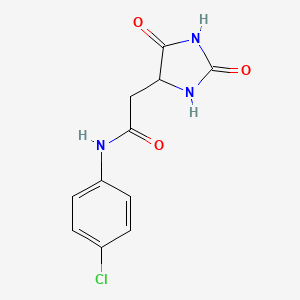![molecular formula C18H16FN3O3 B4143215 1-[3-(4-Fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B4143215.png)
1-[3-(4-Fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Overview
Description
1-[3-(4-Fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenyl group, a nitrophenyl group, and a dihydropyrazole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 1-[3-(4-Fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one typically involves a multi-step reaction sequence. One common method includes the following steps:
Formation of the pyrazoline ring: This is achieved through a one-pot three-component reaction under microwave irradiation, involving the condensation of a fluorophenyl hydrazine, a nitrophenyl ketone, and an appropriate aldehyde.
Cyclization: The intermediate product undergoes cyclization to form the dihydropyrazole ring.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-[3-(4-Fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(4-Fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anti-inflammatory, and anticancer agent due to its unique structural features.
Bioconjugation: The compound is used in the immobilization of biomolecules onto polymer surfaces, facilitating the construction of bioconjugates for biochemical assays.
Material Science: It is employed in the functionalization of polymer surfaces, enhancing their properties for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and inhibit certain enzymes or receptors. For example, the nitro group can be enzymatically reduced to form a nitro radical, which can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-[3-(4-Fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one can be compared with other similar compounds such as:
1-(3-Fluorophenyl)-3-(4-Fluoro-3-nitrophenyl)urea: This compound shares similar structural features but differs in its functional groups, leading to distinct biological activities.
4-Fluoro-3-nitrophenyl azide: Another related compound used in bioconjugation and surface functionalization, highlighting the versatility of the fluorophenyl and nitrophenyl groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-2-18(23)21-17(12-6-8-14(19)9-7-12)11-16(20-21)13-4-3-5-15(10-13)22(24)25/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNYIJMWCBFBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4143139.png)
![2-[[3-Bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride](/img/structure/B4143150.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4143156.png)
![N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B4143158.png)
![2-({3-[(2-HYDROXYETHYL)AMINO]-6-NITRO-2-QUINOXALINYL}AMINO)-1-ETHANOL](/img/structure/B4143165.png)
![2-{[3-bromo-5-ethoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4143170.png)
![4-amino-N-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide hydrochloride](/img/structure/B4143174.png)



![7-chloro-1-(4-isopropylphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4143216.png)
![N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE](/img/structure/B4143224.png)
![2-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-N-(2-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4143230.png)
![N-benzyl-4-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethoxy]-N-methylbenzenesulfonamide](/img/structure/B4143251.png)
